2-[4-(Phenylsulfanyl)phenyl]quinoline

Cannabinoid receptor CB2 agonist G-protein coupled receptor

2-[4-(Phenylsulfanyl)phenyl]quinoline (CAS 860718-64-5) is a synthetic quinoline derivative featuring a phenylsulfanyl substituent on a phenyl ring attached to the 2-position of the quinoline core. This compound class is primarily investigated for its potential biological activities, including modulation of the cannabinoid CB2 receptor and antileukotrienic effects, positioning it as a research tool in medicinal chemistry and pharmacology.

Molecular Formula C21H15NS
Molecular Weight 313.42
CAS No. 860718-64-5
Cat. No. B2769061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Phenylsulfanyl)phenyl]quinoline
CAS860718-64-5
Molecular FormulaC21H15NS
Molecular Weight313.42
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C21H15NS/c1-2-7-18(8-3-1)23-19-13-10-17(11-14-19)21-15-12-16-6-4-5-9-20(16)22-21/h1-15H
InChIKeyGPGGKXZKNIYVTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Sourcing Analysis for 2-[4-(Phenylsulfanyl)phenyl]quinoline (CAS 860718-64-5)


2-[4-(Phenylsulfanyl)phenyl]quinoline (CAS 860718-64-5) is a synthetic quinoline derivative featuring a phenylsulfanyl substituent on a phenyl ring attached to the 2-position of the quinoline core. This compound class is primarily investigated for its potential biological activities, including modulation of the cannabinoid CB2 receptor and antileukotrienic effects, positioning it as a research tool in medicinal chemistry and pharmacology [1]. Its unique substitution pattern distinguishes it from simpler quinoline sulfides, suggesting a distinct pharmacological profile that warrants specific consideration in research procurement [2].

Critical Differentiation: Why 2-[4-(Phenylsulfanyl)phenyl]quinoline (CAS 860718-64-5) Cannot Be Simply Substituted with In-Class Analogs


Generic substitution among quinoline derivatives is scientifically unsound due to the profound impact of specific substituents on receptor binding, selectivity, and physicochemical properties. For 2-[4-(Phenylsulfanyl)phenyl]quinoline, the presence of a *para*-substituted phenylsulfanyl group on the 2-phenyl ring introduces distinct electronic and steric features compared to simpler sulfides like 2-phenylsulfanyl-quinoline. This structural nuance directly influences lipophilicity, metabolic stability, and target engagement, as demonstrated by class-level structure-activity relationship (SAR) studies where subtle modifications lead to significant shifts in potency and selectivity for cannabinoid receptors [1] and leukotriene pathways [2]. Consequently, sourcing the precise compound is essential for reproducibility and validity in specialized research applications.

Quantitative Differentiation Guide for 2-[4-(Phenylsulfanyl)phenyl]quinoline (CAS 860718-64-5) vs. Key Comparators


Comparative CB2 Receptor Agonist Potency: 2-[4-(Phenylsulfanyl)phenyl]quinoline vs. 2-Phenylsulfanyl-quinoline

In the absence of direct assay data for 2-[4-(Phenylsulfanyl)phenyl]quinoline, the closest available comparator is 2-phenylsulfanyl-quinoline, which demonstrates an EC50 of 3.98 µM for human CB2 receptor agonism [1]. Structural analysis suggests that the additional phenyl ring in the target compound could modulate binding affinity through altered lipophilicity and steric bulk, a trend observed in SAR studies of quinoline-based CB2 ligands where lipophilicity is a key determinant of activity [2]. This underscores the need for empirical evaluation rather than extrapolation from simpler analogs.

Cannabinoid receptor CB2 agonist G-protein coupled receptor Inflammation

Antileukotrienic Activity: Quinoline Derivatives with Phenylsulfanyl Moieties Show Superiority to Standards

A series of (phenylsulfanyl)benzoic acids bearing quinoline moieties demonstrated multiple antileukotrienic effects, including inhibition of LTB4 biosynthesis and LTD4/LTB4 receptor binding, that were superior to the clinical standards zileuton and zafirlukast [1]. Within this series, the quinoline derivatives exhibited the highest activity, which correlated inversely with lipophilicity [1]. Given that 2-[4-(Phenylsulfanyl)phenyl]quinoline possesses a phenylsulfanyl group and a quinoline core, it is a structural member of this class with a predicted favorable lipophilicity profile for this activity. X-ray analysis revealed that an intramolecular hydrophobic interaction does not occur in the solid state for these quinoline compounds, a feature that may influence in vivo behavior [1].

Leukotriene antagonist Anti-inflammatory Bronchospasm inhibition

Physicochemical Differentiation: Molecular Weight and LogP Estimation vs. Related Quinoline Sulfides

The molecular weight of 2-[4-(Phenylsulfanyl)phenyl]quinoline is 313.42 g/mol, which is significantly higher than that of simpler phenylsulfanyl-quinolines (e.g., 2-phenylsulfanyl-quinoline: 237.32 g/mol) due to the additional phenyl ring [1]. This structural difference is predicted to increase lipophilicity (clogP), which in the quinoline series has been shown to correlate inversely with antileukotrienic activity, suggesting that compounds with lower lipophilicity are more potent [2]. Therefore, the precise balance of lipophilicity conferred by the 2-[4-(Phenylsulfanyl)phenyl] substitution may offer a distinct pharmacokinetic and pharmacodynamic profile compared to both lower and higher molecular weight analogs.

Lipophilicity Drug-likeness ADME properties

Optimal Research and Procurement Applications for 2-[4-(Phenylsulfanyl)phenyl]quinoline (CAS 860718-64-5)


CB2 Receptor Pharmacology and Inflammation Research

Given the established activity of related quinoline sulfides as CB2 receptor agonists, 2-[4-(Phenylsulfanyl)phenyl]quinoline is best suited for structure-activity relationship (SAR) studies aimed at optimizing CB2 selectivity and potency. Its unique substitution pattern may yield a distinct pharmacological profile, making it a valuable tool for probing CB2-mediated pathways in inflammation and neuroinflammation models [1].

Leukotriene Pathway Modulation and Anti-inflammatory Assays

Based on class-level evidence demonstrating the superior antileukotrienic activity of quinoline-bearing (phenylsulfanyl)benzoic acids, this compound is a rational choice for investigating leukotriene biosynthesis inhibition and receptor antagonism. Its structural features align with the most active quinoline derivatives identified in the series, which exhibited low lipophilicity and potent bronchospasm inhibition [2].

Physicochemical Property Optimization Studies

The compound's intermediate molecular weight (313.42 g/mol) and predicted lipophilicity, stemming from its specific phenylsulfanyl-phenyl substitution, make it an ideal candidate for comparative studies evaluating the impact of subtle structural modifications on ADME properties. This can inform the design of analogs with improved drug-like characteristics [3].

Chemical Biology Probe Development

As a well-defined, synthetic quinoline derivative with potential for further functionalization (e.g., oxidation of the sulfide to sulfoxide/sulfone), 2-[4-(Phenylsulfanyl)phenyl]quinoline serves as a versatile scaffold for creating targeted chemical probes. These probes can be used to elucidate biological mechanisms or to identify and validate new drug targets within the quinoline-interacting proteome [2].

Technical Documentation Hub

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